molecular formula C23H32N2O2 B1139277 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid CAS No. 1393447-82-9

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid

Cat. No. B1139277
CAS RN: 1393447-82-9
M. Wt: 368.521
InChI Key: BYZOMNOSLMHVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid consists of a dodecanoic acid chain attached to a phenyl group and a pyridin-2-yl group. The exact structure and arrangement of these groups could not be found in the available resources.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid. Pyridine derivatives are known to undergo a variety of reactions, including cross-coupling with aryl bromides .

Scientific Research Applications

Anti-Fibrotic Activity

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid: has been investigated for its potential anti-fibrotic activity. This application is significant in the field of biomedical research, particularly for the treatment of fibrotic diseases, which are characterized by excessive tissue scarring. The compound’s efficacy in this area could lead to new therapeutic approaches for conditions such as liver cirrhosis or pulmonary fibrosis .

Anionic Membrane Probe

This compound may serve as an anionic membrane probe in analytical chemistry. Membrane probes are vital tools for studying cell membrane properties, including membrane potential and fluidity. The anionic nature of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid makes it suitable for interactions with positively charged areas of cell membranes, providing insights into membrane dynamics .

Pharmacological Research

Pharmacologically, 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid might be explored for drug development, particularly as a building block for creating new drug molecules. Its structure could be key in designing drugs with improved efficacy, reduced side effects, or targeted delivery mechanisms .

Chemical Synthesis

Lastly, in the realm of chemical synthesis, this compound can be involved in complex reaction schemes. It may act as a precursor or intermediate in the synthesis of more complex molecules. Its presence in a synthetic pathway could influence the yield, purity, or stereochemistry of the final product .

Mechanism of Action

Target of Action

The primary target of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.

Mode of Action

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound interferes with the normal formation and stabilization of collagen.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid can lead to a decrease in the production of stable collagen . This could potentially affect the structural integrity of collagen-dependent tissues.

properties

IUPAC Name

12-(N-pyridin-2-ylanilino)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c26-23(27)18-11-6-4-2-1-3-5-7-14-20-25(21-15-9-8-10-16-21)22-17-12-13-19-24-22/h8-10,12-13,15-17,19H,1-7,11,14,18,20H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZOMNOSLMHVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCCCCCCCCCCC(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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